molecular formula C11H21NO4 B3111448 tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate CAS No. 1823995-56-7

tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate

Cat. No. B3111448
M. Wt: 231.29 g/mol
InChI Key: MDLRSSKDCUAPDO-UHFFFAOYSA-N
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Description

“tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate” is a chemical compound that is likely to be used in organic synthesis . The tert-butoxy carbonyl (Boc) group is a protecting group used in the synthesis of peptides and proteins containing cysteine residues . It can also be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Synthesis Analysis

The synthesis of “tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate” involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound can also be synthesized by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Another method involves the dehydration of tert-BuOH .


Molecular Structure Analysis

The molecular structure of “tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate” is likely to contain a carbamate group, which is a functional group derived from carbamic acid . The tert-butoxy carbonyl (Boc) group is a protecting group used in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate” are likely to involve the addition and removal of the Boc group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

  • Synthesis and Polymerization : Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate has been used in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds (Yang, Pan, & List, 2009). Additionally, di-tert. butyl peroxide, a related compound, is known for initiating polymerization in styrene, indicating its potential in material science (Allen & Bevington, 1961).

  • Metabolic Studies in Insects and Mice : The metabolism of derivatives like 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb) has been explored in various species, revealing insights into the enzymatic processing of these compounds (Douch & Smith, 1971).

  • Chemical Reactions and Synthesis Techniques : Studies have detailed the creation of tert-butoxy radicals from di-tert-butyl peroxalate and their reactions with alkyl methacrylates, demonstrating the compound's relevance in advanced synthetic chemistry (Griffiths, Rizzardo, & Solomon, 1982).

  • Comparative Toxicological Studies : Research comparing the cytotoxic effects of butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, in isolated rat hepatocytes, contributes to the understanding of the biochemical impact of these substances (Nakagawa, Yaguchi, & Suzuki, 1994).

  • Metal-free Synthesis Methods : The study of metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources provides insights into environmentally friendly synthetic routes (Xie et al., 2019).

  • Crystal Structure Analysis : Research on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, aids in understanding molecular interactions and structures (Baillargeon et al., 2017).

Future Directions

The future directions for the use of “tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate” could involve its use in the synthesis of complex organic molecules. Its use as a protecting group in peptide and protein synthesis could also be explored further .

properties

IUPAC Name

tert-butyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)12(7)9(14)16-11(4,5)6/h1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLRSSKDCUAPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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